ETHYL (2Z)-2-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-5-(3-ETHOXY-4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
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Overview
Description
Ethyl 2-[4-(diethylamino)-2-methoxybenzylidene]-5-(3-ethoxy-4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure
Preparation Methods
The synthesis of ETHYL (2Z)-2-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-5-(3-ETHOXY-4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves multiple steps. The synthetic route typically starts with the preparation of the thiazolo[3,2-a]pyrimidine core, followed by the introduction of various substituents through a series of reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions: Reagents such as acids, bases, and solvents like ethanol or dichloromethane are commonly used. Reaction conditions may vary, but typically involve controlled temperatures and pressures.
Major Products: The major products formed from these reactions depend on the specific reaction pathway and conditions used.
Scientific Research Applications
Ethyl 2-[4-(diethylamino)-2-methoxybenzylidene]-5-(3-ethoxy-4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, including drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 2-[4-(diethylamino)-2-methoxybenzylidene]-5-(3-ethoxy-4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Thiazolo[3,2-a]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their properties and applications.
Benzylidene derivatives: Compounds with similar benzylidene groups may exhibit comparable reactivity and biological activities.
Methoxyphenyl derivatives: These compounds have similar aromatic structures and may be used in related applications.
The uniqueness of ETHYL (2Z)-2-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-5-(3-ETHOXY-4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of functional groups and the resulting properties, making it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C31H37N3O6S |
---|---|
Molecular Weight |
579.7 g/mol |
IUPAC Name |
ethyl (2Z)-2-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-5-(3-ethoxy-4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C31H37N3O6S/c1-8-33(9-2)22-14-12-20(24(18-22)38-7)17-26-29(35)34-28(21-13-15-23(37-6)25(16-21)39-10-3)27(30(36)40-11-4)19(5)32-31(34)41-26/h12-18,28H,8-11H2,1-7H3/b26-17- |
InChI Key |
KCILNLBFPVUBFR-ONUIUJJFSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC(=C(C=C4)OC)OCC)OC |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=C\2/C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC(=C(C=C4)OC)OCC)OC |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC(=C(C=C4)OC)OCC)OC |
Origin of Product |
United States |
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